molecular formula C18H16BrClN2O2 B4939379 1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 328090-81-9

1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4939379
CAS No.: 328090-81-9
M. Wt: 407.7 g/mol
InChI Key: PTNSAAVVIWMXTI-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloromethylphenyl group, and a pyrrolidine ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent.

    Formation of the chloromethylphenyl intermediate: This step involves the chlorination of a methylphenyl ring using chlorine or a chlorinating agent.

    Coupling of intermediates: The bromophenyl and chloromethylphenyl intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.

    Formation of the pyrrolidine ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, typically using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized equipment and techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions. It is also used in the development of new drugs and therapeutic agents.

    Medicine: The compound has potential applications in the treatment of various diseases, including cancer and neurological disorders. It is also used in the development of diagnostic tools and imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reaction processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2-bromo-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a similar structure but with the positions of the bromine and chlorine atoms reversed.

    1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid functional group instead of a carboxamide group.

    1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxylate: This compound has a carboxylate functional group instead of a carboxamide group.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c1-11-3-2-4-15(20)17(11)21-18(24)12-9-16(23)22(10-12)14-7-5-13(19)6-8-14/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNSAAVVIWMXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141039
Record name 1-(4-Bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328090-81-9
Record name 1-(4-Bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328090-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-N-(2-chloro-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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